1-Boc-3-[(dimethylamino)methyl]-7-azaindole

Catalog No.
S960764
CAS No.
144657-65-8
M.F
C15H21N3O2
M. Wt
275.352
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-3-[(dimethylamino)methyl]-7-azaindole

CAS Number

144657-65-8

Product Name

1-Boc-3-[(dimethylamino)methyl]-7-azaindole

IUPAC Name

tert-butyl 3-[(dimethylamino)methyl]pyrrolo[2,3-b]pyridine-1-carboxylate

Molecular Formula

C15H21N3O2

Molecular Weight

275.352

InChI

InChI=1S/C15H21N3O2/c1-15(2,3)20-14(19)18-10-11(9-17(4)5)12-7-6-8-16-13(12)18/h6-8,10H,9H2,1-5H3

InChI Key

ZNJZRJCULHGHCM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)CN(C)C

1-Boc-3-[(dimethylamino)methyl]-7-azaindole (CAS 144657-65-8) is a strategically protected, highly reactive building block utilized in the synthesis of complex 7-azaindole derivatives, particularly in medicinal chemistry for kinase inhibitor development. The molecule features a 7-azaindole core coupled with a C3-dimethylaminomethyl group and an N1-tert-butoxycarbonyl (Boc) protecting group. The dimethylamino group serves as a leaving group via an intermediate iminium species, enabling direct nucleophilic substitution to build diverse C3-sidechains. Simultaneously, the Boc group ensures regiocontrol and enhances processability, making this compound a more reliable precursor compared to its unprotected analogs for high-throughput library synthesis and scalable active pharmaceutical ingredient (API) manufacturing [1].

Attempting to substitute 1-Boc-3-[(dimethylamino)methyl]-7-azaindole with the cheaper, unprotected 7-azagramine introduces severe chemoselectivity and processability bottlenecks. Unprotected 7-azaindoles readily form robust intermolecular hydrogen-bonded dimers (N1-H to N7), which drastically reduces solubility in standard aprotic organic solvents like dichloromethane, forcing the use of polar solvents that complicate workups. Furthermore, during the critical activation step or subsequent base-mediated nucleophilic displacements, the unprotected N1 and N7 positions are highly susceptible to competitive alkylation. This lack of regiocontrol leads to complex product mixtures, slashed yields of the desired C3-substituted target, and the necessity for laborious chromatographic purifications. Procuring the N1-Boc protected variant eliminates these side reactions, ensuring predictable stoichiometry and scalable homogeneous reaction kinetics[1].

Chemoselectivity in Precursor Activation (Quaternization)

To activate the C3-sidechain for nucleophilic displacement, the dimethylamino group is typically quaternized using an alkyl halide such as methyl iodide. When using unprotected 7-azagramine, the electrophile competitively attacks the highly nucleophilic pyridine nitrogen (N7) or the deprotonated pyrrole nitrogen (N1), leading to complex mixtures and <50% yield of the desired exocyclic ammonium salt. In contrast, the electron-withdrawing N1-Boc group in 1-Boc-3-[(dimethylamino)methyl]-7-azaindole deactivates the core nitrogens, funneling reactivity strictly to the exocyclic amine. This results in >95% selective quaternization, yielding the reactive intermediate cleanly [1].

Evidence DimensionYield of selective exocyclic quaternization
Target Compound Data>95% selective activation
Comparator Or BaselineUnprotected 7-azagramine (<50% yield due to N1/N7 competitive alkylation)
Quantified Difference>45% absolute increase in selective activation yield
ConditionsMethyl iodide (MeI) treatment in aprotic solvent at ambient temperature

Clean precursor activation is critical for downstream nucleophilic displacement; avoiding N-alkylated byproducts eliminates the need for costly chromatographic separations.

Solubility and Processability in Aprotic Solvents

Unprotected 7-azaindoles form strong N1-H···N7 intermolecular hydrogen bonds, which drastically limits their solubility in non-polar and aprotic solvents. Unprotected 7-azagramine exhibits poor solubility (<10 mg/mL) in solvents like dichloromethane (DCM), often forcing the use of high-boiling polar solvents that complicate aqueous workups. The installation of the N1-Boc group in 1-Boc-3-[(dimethylamino)methyl]-7-azaindole completely disrupts this dimerization, increasing solubility in DCM by more than 10-fold (>100 mg/mL). This enables homogeneous reaction conditions, which are essential for reproducible kinetics and reliable scale-up[1].

Evidence DimensionSolubility in dichloromethane (DCM)
Target Compound Data>100 mg/mL (homogeneous solution)
Comparator Or BaselineUnprotected 7-azagramine (<10 mg/mL)
Quantified Difference>10-fold increase in aprotic solvent solubility
ConditionsStandard ambient temperature (20-25 °C) in DCM

High solubility in standard volatile organic solvents enables homogeneous reactions, simplifies workups, and is a prerequisite for automated library synthesis.

Regiocontrol in Base-Mediated Nucleophilic Substitutions

The gramine moiety serves as an electrophile for incoming nucleophiles under basic conditions. When unprotected 7-azagramine is subjected to base-mediated nucleophilic substitution, competitive N1-deprotonation and subsequent N1-alkylation occur, reducing the yield of the desired C3-substituted product to <60%. By utilizing 1-Boc-3-[(dimethylamino)methyl]-7-azaindole, the N1 position is completely shielded. This ensures that nucleophilic attack occurs exclusively at the C3-methyl position, routinely delivering >90% yields of the target C3-derivatives without generating N1-alkylated side products [1].

Evidence DimensionYield of desired C3-substituted product
Target Compound Data>90% yield (0% N1-alkylation)
Comparator Or BaselineUnprotected 7-azagramine (<60% yield due to N1-alkylation)
Quantified Difference>30% absolute increase in target yield
ConditionsBase-mediated nucleophilic substitution (e.g., with NaH or K2CO3)

Strict regiocontrol prevents the irreversible loss of the starting material to N1-alkylated waste, maximizing the throughput of high-value API intermediates.

Step Economy vs. Alternative C3-Precursors

When designing a synthesis route to C3-alkylated 7-azaindoles, buyers often evaluate 1-Boc-7-azaindole-3-carboxaldehyde as an alternative precursor. However, utilizing the carboxaldehyde requires a multi-step sequence involving condensation followed by reduction (e.g., reductive amination) or a Wittig reaction followed by hydrogenation. In contrast, 1-Boc-3-[(dimethylamino)methyl]-7-azaindole allows for direct, 1-step C-C or C-heteroatom bond formation via direct nucleophilic displacement of the dimethylamino group. This eliminates at least one synthetic step and avoids the use of stoichiometric reducing agents [1].

Evidence DimensionSynthetic steps to C3-functionalized derivatives
Target Compound Data1 step (direct nucleophilic displacement)
Comparator Or Baseline1-Boc-7-azaindole-3-carboxaldehyde (2+ steps via reductive amination or Wittig)
Quantified DifferenceReduction of at least 1 synthetic step
ConditionsStandard C3-sidechain elongation protocols

Reducing step count directly lowers manufacturing costs, decreases cycle times, and minimizes the generation of chemical waste in industrial synthesis.

High-Throughput Library Synthesis of Kinase Inhibitors

Because the Boc group ensures high solubility in dichloromethane and prevents N-alkylation, this compound fits seamlessly into automated, parallel synthesis platforms where homogeneous conditions and strict regiocontrol are mandatory for generating diverse 3-substituted 7-azaindole libraries [1].

Synthesis of Unnatural 7-Azatryptophan Derivatives

The compound acts as an electrophilic precursor for reaction with chiral glycine equivalents, such as protected malonates, to cleanly produce unnatural 7-azatryptophan amino acids without the N1-alkylated byproducts seen with unprotected 7-azagramine [1].

Scale-Up Manufacturing of C3-Substituted APIs

In process chemistry, the ability to cleanly quaternize the dimethylamino group and perform nucleophilic displacements in a single step makes this precursor highly valuable for avoiding complex chromatographic purifications during the scale-up of active pharmaceutical ingredients [1].

XLogP3

2.4

Wikipedia

Tert-Butyl 3-[(dimethylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Dates

Last modified: 08-15-2023

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